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molecular formula C10H12BrNO2 B2874944 4-(5-Bromopyridin-2-yl)oxan-4-ol CAS No. 1206912-74-4

4-(5-Bromopyridin-2-yl)oxan-4-ol

Cat. No. B2874944
M. Wt: 258.115
InChI Key: HGUCUWCMPZUKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309243B2

Procedure details

A solution of 2,5-dibromopyridine (1 g, 4.22 mmol) in anhydrous toluene (15 mL) was cooled to −78° C. with stirring under nitrogen. n-Butyllithium (2.5M solution in hexanes, 1.7 mL) was added dropwise over 10 minutes. The reaction mixture was stirred at −78° C. for 1 h, then tetrahydro-4H-pyran-4-one (0.43 mL, 4.66 mmol) was added slowly. The reaction mixture was allowed to warm to ambient temperature, then stirred for 2 h. The reaction mixture was quenched with saturated aqueous ammonium chloride solution (20 mL) and extracted into ethyl acetate (2×20 mL). The combined organic phases were dried over sodium sulfate and concentrated under vacuum. The resulting pale brown oil (983 mg) was purified by chromatography on silica (Biotage, 25 g cartridge), eluting with 0-60% ethyl acetate in heptanes. The resulting yellow solid (578 mg) was re-purified by chromatography on silica (Biotage, 10 g cartridge), eluting with 0-50% ethyl acetate in heptanes, to afford the title compound (363 mg, 32.3%) as a yellow solid. δH (500 MHz, DMSO-d6) 8.60 (d, J 2.2 Hz, 1H), 7.86 (dd, J 8.4, 2.3 Hz, 1H), 7.31 (d, J 8.4 Hz, 1H), 4.67 (s, 1H), 3.98 (td, J 11.7, 1.8 Hz, 2H), 3.94-3.89 (m, 2H), 2.11 (td, J 12.7, 5.5 Hz, 2H), 1.56 (d, J 12.2 Hz, 2H). Method B HPLC-MS: MH+ m/z 258/260, RT 1.44 minutes.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0.43 mL
Type
reactant
Reaction Step Three
Yield
32.3%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.C([Li])CCC.[O:14]1[CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]1>C1(C)C=CC=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:17]2([OH:20])[CH2:18][CH2:19][O:14][CH2:15][CH2:16]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.43 mL
Type
reactant
Smiles
O1CCC(CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous ammonium chloride solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting pale brown oil (983 mg) was purified by chromatography on silica (Biotage, 25 g cartridge)
WASH
Type
WASH
Details
eluting with 0-60% ethyl acetate in heptanes
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid (578 mg) was re-purified by chromatography on silica (Biotage, 10 g cartridge)
WASH
Type
WASH
Details
eluting with 0-50% ethyl acetate in heptanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1(CCOCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 363 mg
YIELD: PERCENTYIELD 32.3%
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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